molecular formula C9H9BrF2O B2862306 1-(3-Bromophenyl)-2,2-difluoropropan-1-ol CAS No. 2022269-20-9

1-(3-Bromophenyl)-2,2-difluoropropan-1-ol

Cat. No.: B2862306
CAS No.: 2022269-20-9
M. Wt: 251.071
InChI Key: OWQNUALKQFFQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-2,2-difluoropropan-1-ol ( 2022269-20-9) is a small molecule with the molecular formula C 9 H 9 BrF 2 O and a molecular weight of 251.07 g/mol . This compound is characterized by a 3-bromophenyl group attached to a propanol chain that features two fluorine atoms on the central carbon, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research . As a versatile building block, this compound is designed for the synthesis of more complex molecules. The bromine atom on the aromatic ring is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of biaryl systems. Simultaneously, the difluoropropanol moiety can influence the compound's physicochemical properties, including metabolic stability and lipophilicity, and can be further functionalized . Related difluoropropanol derivatives have demonstrated significant research potential in various fields. In medicinal chemistry, similar compounds are investigated as key intermediates in the development of potential therapeutic agents, including cathepsin cysteine protease inhibitors, which are relevant in conditions like osteoporosis and cancer . Furthermore, structural analogs are explored in material science and as bioactive molecules in biological studies . This product is intended for research and development purposes only. It is strictly for in vitro (laboratory) applications and is not certified for human or veterinary diagnostic or therapeutic use . Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(3-bromophenyl)-2,2-difluoropropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-9(11,12)8(13)6-3-2-4-7(10)5-6/h2-5,8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQNUALKQFFQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Br)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization and Yield Data

Optimization studies reveal that solvent choice significantly impacts yield. DMF outperforms tetrahydrofuran (THF) and acetonitrile due to its polar aprotic nature, which stabilizes the ionic intermediates. A representative experiment using 3-bromobenzaldehyde achieved an isolated yield of 78% under the following conditions:

Parameter Value
Substrate 3-Bromobenzaldehyde
Phosphonium Salt 2.0 equiv
Base Cs₂CO₃ (2.5 equiv)
Solvent DMF
Temperature 25°C
Time 40 minutes
Yield 78%

Reformatsky-Type Reaction with Ethyl Difluoroacetate

Methodology and Scope

An alternative route employs a Reformatsky-type reaction between ethyl difluoroacetate and 3-bromobenzaldehyde, as disclosed in a patent by Patsnap. This method leverages zinc-mediated coupling to form the carbon-carbon bond between the difluoroacetate enolate and the aldehyde.

Synthetic Steps :

  • Zinc Activation : Zinc powder is activated in anhydrous THF under nitrogen atmosphere.
  • Enolate Formation : Ethyl difluoroacetate reacts with activated zinc to generate a zinc enolate.
  • Aldehyde Addition : 3-Bromobenzaldehyde is introduced, leading to nucleophilic attack and subsequent protonation.
  • Hydrolysis : The intermediate ester is hydrolyzed under acidic conditions to yield the target alcohol.

Critical Parameters and Yield Optimization

The patent reports a 72% yield for the final hydrolysis step when using the following conditions:

Parameter Value
Zinc 1.2 equiv
Solvent THF
Temperature 55°C (reflux)
Reaction Time 2 hours
Acid for Hydrolysis 3 N HCl
Yield 72%

Notably, this method avoids the use of expensive phosphonium salts but requires careful control of moisture and oxygen to prevent zinc passivation.

Comparative Analysis of Synthetic Routes

Efficiency and Practical Considerations

The table below contrasts the two primary methods:

Criterion Phosphonium Salt Method Reformatsky Method
Yield 78% 72%
Reaction Time 40 minutes 2 hours
Cost of Reagents High (NFSI, Cs₂CO₃) Moderate (Zn, THF)
Scalability Suitable for gram-scale Limited by zinc handling
By-Products Ph₃PO, CH₃CF₂H Zinc salts, ethanol

Side Reactions and Mitigation

  • Phosphonium Salt Method : Competitive hydrolysis of the phosphonium ylide can generate CH₃CF₂H (difluoroethane), reducing yields. This is mitigated by strict temperature control (0–25°C) and rapid reagent addition.
  • Reformatsky Method : Incomplete enolate formation due to zinc oxidation is addressed by pre-activating zinc with trimethylsilyl chloride (TMSCl).

Spectroscopic Characterization and Purity

Nuclear Magnetic Resonance (NMR) Data

1-(3-Bromophenyl)-2,2-difluoropropan-1-ol exhibits distinct NMR signatures:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.58–7.33 (m, 4H, Ar-H), 4.91 (td, J = 9.5 Hz, 1H, CH-OH), 1.58 (t, J = 18.8 Hz, 3H, CF₂CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −102.4 (dd, J = 283 Hz, 18.8 Hz).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis using a C18 column (MeCN/H₂O = 70:30) shows ≥98% purity for both synthetic routes, confirming the absence of regioisomers.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2,2-difluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,2-difluoropropanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed:

    Oxidation: 1-(3-Bromophenyl)-2,2-difluoropropanone.

    Reduction: 2,2-Difluoropropanol.

    Substitution: 1-(3-Azidophenyl)-2,2-difluoropropan-1-ol or 1-(3-Cyanophenyl)-2,2-difluoropropan-1-ol.

Scientific Research Applications

1-(3-Bromophenyl)-2,2-difluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated

Comparison with Similar Compounds

Table 1: Cytotoxic Activity of Chalcone Analogues Against MCF-7 Cells

Compound Name IC50 (μg/mL) Key Structural Features
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on 422.22 3-Bromophenyl, p-tolyl ketone
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)... 22.41 3-Bromophenyl, 4-isopropylphenyl ketone
(E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)... 37.24 4-Chlorophenyl, tolyl ketone
  • Structural Insights : The 3-bromophenyl group in chalcones correlates with moderate to high cytotoxicity, but activity depends on the electron-withdrawing/donating effects of other substituents. For example, the 4-isopropylphenyl group in compound 4 enhances activity (IC50 = 22.41 μg/mL) compared to the p-tolyl group in compound 3 (IC50 = 422.22 μg/mL) .

Fluorinated Bromophenyl Alcohols and Ketones

Table 2: Fluorinated Bromophenyl Derivatives

Compound Name CAS Number Key Features Potential Applications
1-(3-Bromophenyl)-2,2,2-trifluoroethanol N/A Trifluoroethanol, 3-bromophenyl Solubility modifier
1-(3-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one 303,02763 Pentafluoroketone, 3-bromophenyl Metabolic stability enhancement
3-(2-Bromo-4-fluorophenyl)propan-1-ol 404575-32-2 2-Bromo-4-fluorophenyl, propanol Antimicrobial research
  • Fluorine Substitution: Increasing fluorine atoms (e.g., trifluoroethanol vs. difluoropropanol) may enhance lipophilicity and resistance to oxidative metabolism .

Anti-Cancer Agents with Difluoropropanol Moieties

Giredestrant (3-[(1R,3R)-1-(2,6-difluoro-4-{[1-(3-fluoropropyl)azetidin-3-yl]amino}phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol):

  • Structure-Activity Relationship : The 2,2-difluoropropan-1-ol group in Giredestrant contributes to its antiestrogen activity by optimizing hydrogen bonding with estrogen receptors .
  • Comparison: While this compound lacks the complex indole backbone of Giredestrant, its bromophenyl and difluoropropanol groups may similarly enhance target affinity in smaller molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.